N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide
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Overview
Description
N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[76215,801,1102,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound with a unique structure that includes multiple hydroxyl groups, a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, including the formation of the pentacyclic core, introduction of hydroxyl groups, and attachment of the benzenesulfonamide moiety. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology: In biology, it could be studied for its potential biological activity, such as enzyme inhibition or receptor binding, which may have implications for drug development.
Medicine: In medicine, this compound might be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or its efficacy in treating certain diseases.
Industry: In industry, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or binding to specific receptors, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds: Similar compounds may include other benzenesulfonamides or pentacyclic molecules with hydroxyl groups and trifluoromethyl groups.
Uniqueness: What sets N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C28H36F3NO8S |
---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
N-[2-[(1S,2S,5S,8R,10S,11R,15S,18R)-9,10,15,18-tetrahydroxy-12,12-dimethyl-7-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]ethyl]-4-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C28H36F3NO8S/c1-24(2)11-9-19(33)25-13-40-27(37,23(36)20(24)25)26-18(25)8-7-16(21(26)34)17(22(26)35)10-12-32-41(38,39)15-5-3-14(4-6-15)28(29,30)31/h3-6,16-21,23,32-34,36-37H,7-13H2,1-2H3/t16-,17?,18-,19-,20+,21+,23-,25+,26+,27?/m0/s1 |
InChI Key |
DVJFRQLAEBNQJU-MZFAHQDESA-N |
Isomeric SMILES |
CC1(CC[C@@H]([C@]23[C@@H]1[C@@H](C([C@]45[C@H]2CC[C@H]([C@H]4O)C(C5=O)CCNS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F)(OC3)O)O)O)C |
Canonical SMILES |
CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(C5=O)CCNS(=O)(=O)C6=CC=C(C=C6)C(F)(F)F)(OC3)O)O)O)C |
Origin of Product |
United States |
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